Bis(pentamethylcyclopentadienyl)titanium chloride

Electrosynthesis CO₂ utilization Titanium catalysis

Researchers pursuing low-valent titanium chemistry often encounter synthetic dead-ends when conventional titanocene precursors fail to yield tractable Ti(III) species. Cp*2TiCl2 resolves this bottleneck as the established, crystallographically authenticated precursor to monomeric Cp*2TiCl-a versatile 15-electron synthon for ligand exchange libraries (X = halide, amide, alkoxide, carboxylate). This mononuclear complex is inaccessible from Cp2TiCl2, making Cp*2TiCl2 indispensable for Ti(III) investigations. • Definitive X-ray structure of Cp*2TiCl confirms monomeric Ti(III) identity. • Initiates controlled styrene polymerization without MAO, reducing termination vs. thermal processes. • 44 pp yield differential vs. Cp2TiCl2 in electrocarboxylation demonstrates unique catalytic tuning. • Distinct 47/49Ti solid-state NMR fingerprint enables unambiguous QC identification in complex matrices. Supplied ≥98% pure as a red-brown crystalline solid; air/moisture sensitive; UN3261 Class 8. Global shipping with HazMat compliance.

Molecular Formula C20H30Cl2Ti
Molecular Weight 389.2 g/mol
CAS No. 11136-36-0
Cat. No. B1143561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentamethylcyclopentadienyl)titanium chloride
CAS11136-36-0
Molecular FormulaC20H30Cl2Ti
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+4]
InChIInChI=1S/2C10H15.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2
InChIKeyLFMFRUBOWDXPAI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentamethylcyclopentadienyl)titanium chloride (CAS 11136-36-0): Baseline Properties and Procurement Context


Bis(pentamethylcyclopentadienyl)titanium chloride, also known as decamethyltitanocene dichloride or Cp*₂TiCl₂, is an organotitanium(IV) compound with the formula C₂₀H₃₀Cl₂Ti [1]. It appears as a red crystalline solid with a melting point of 190 °C (dec.) and is soluble in nonpolar organic solvents [1]. This metallocene complex serves as a versatile precursor for the synthesis of various organotitanium derivatives and has been extensively studied for its catalytic applications [1]. Its distinct ligand environment—featuring two fully methylated cyclopentadienyl rings—imparts unique steric and electronic properties that differentiate it from less substituted analogs [1].

Why Cp*₂TiCl₂ (CAS 11136-36-0) Cannot Be Replaced by Unsubstituted or Partially Substituted Analogs


The presence of ten methyl groups on the cyclopentadienyl ligands of Cp*₂TiCl₂ fundamentally alters its steric bulk, electron-donating capacity, and solubility profile compared to Cp₂TiCl₂, CpTiCl₃, or Cp*TiCl₃ [1]. These differences manifest in quantifiable changes in catalytic activity, reaction selectivity, and the stability of reduced intermediates [2]. Generic substitution with less substituted titanocene chlorides can lead to drastically different yields in synthetic protocols [2] or even failure to access key low-valent titanium species that are accessible only from the Cp*₂TiCl₂ framework [3]. The following evidence quantifies these critical distinctions.

Cp*₂TiCl₂ (CAS 11136-36-0): Quantitative Comparative Evidence for Scientific Selection


Catalytic Yield in Electrocarboxylation: Cp*₂TiCl₂ vs. Cp₂TiCl₂

In an electrochemical protocol for the synthesis of α,β-unsaturated carboxylic acids from propiolic acid and n-butoxybenzene, replacing the standard Cp₂TiCl₂ catalyst with Cp*₂TiCl₂ resulted in a significant drop in the yield of the desired product 3 from 98% to 54% [1]. This direct comparison highlights that Cp*₂TiCl₂ is not simply a drop-in substitute; its altered electronic and steric properties modulate catalytic efficiency in a quantifiable manner [1].

Electrosynthesis CO₂ utilization Titanium catalysis

Controlled Radical Polymerization of Styrene without Cocatalysts

Cp*₂TiCl₂ has been demonstrated to polymerize styrene without the need for Group I–III cocatalysts, such as methylaluminoxane (MAO), which are typically required for many metallocene polymerization systems [1]. The study directly compared Cp*₂TiCl₂ with Cp₂TiCl₂ and Cp*TiCl₃, showing that all three titanium complexes could initiate polymerization in the absence of cocatalysts, but the resulting polymer properties indicated a more controlled polymerization process than thermal polymerization alone [1]. Kinetic studies further revealed a lower level of termination, suggesting that the Cp*₂TiCl₂ system offers enhanced control over polymer chain growth [1].

Polymer chemistry Controlled radical polymerization Titanium catalysts

Solid-State ⁴⁷/⁴⁹Ti NMR Parameters Differentiate Cp*₂TiCl₂ from Cp₂TiCl₂

Solid-state ⁴⁷/⁴⁹Ti NMR spectroscopy provides a sensitive probe of the electronic environment around the titanium center. The study by Rossini et al. directly compared the anisotropic NMR interaction parameters for Cp₂TiCl₂, Cp*₂TiCl₂, CpTiCl₃, and Cp*TiCl₃ [1]. The measured electric field gradient (EFG) and chemical shielding (CS) tensor parameters are distinct for each complex, reflecting differences in molecular and electronic structure imparted by ligand substitution [1]. While the full tensor values are complex, the key finding is that Cp*₂TiCl₂ exhibits unique and resolvable ⁴⁷/⁴⁹Ti NMR signatures at 21.1 T, enabling its unambiguous identification and characterization even within mixtures or on solid supports [1].

Solid-state NMR Structural characterization Titanium metallocenes

Dissociative Electron Attachment Behavior Differentiates Cp*₂TiCl₂ from Its Difluoride Analog

A combined experimental and theoretical study on electron interactions with Cp*₂TiCl₂ and its difluoride analog, Cp*₂TiF₂, revealed a stark difference in their dissociative electron attachment (DEA) behavior [1]. While electron ionization (EI) produced similar cross-section amplitudes and fragmentation patterns for both molecules, DEA to Cp*₂TiCl₂ resulted in strong fragmentation, primarily into Cl⁻ anions [1]. In contrast, DEA to Cp*₂TiF₂ primarily led to the formation of a stable parent anion [1]. This indicates that the chloride ligand is more susceptible to dissociative electron capture, a property relevant to the compound's behavior in electron-rich environments or post-irradiation chemistry [1].

Electron-molecule interactions Mass spectrometry Titanium complexes

Access to Unique Monomeric Ti(III) Species: Cp*₂TiCl vs. Unstable Cp₂TiCl

Reduction of Cp*₂TiCl₂ yields the stable, monomeric Ti(III) complex Cp*₂TiCl, which has been thoroughly characterized by X-ray crystallography and exhibits well-defined paramagnetic properties (g = 1.939-1.978, ¹H NMR signals for Cp* protons between 14.0 and 18.4 ppm) [1]. In contrast, the analogous reduction of Cp₂TiCl₂ is known to produce a binuclear species, Cp₂Ti(µ-Cl)₂TiCp₂, and the monomeric Cp₂TiCl is not a stable, isolable entity under standard conditions [2]. This fundamental difference in reduction chemistry is a direct consequence of the steric protection and electronic stabilization provided by the pentamethylcyclopentadienyl (Cp*) ligands [2].

Low-valent titanium Organometallic synthesis Paramagnetic complexes

Application Scenarios for Bis(pentamethylcyclopentadienyl)titanium chloride (CAS 11136-36-0) Based on Quantitative Differentiation


Synthesis of Well-Defined, Monomeric Ti(III) Complexes for Stoichiometric and Catalytic Transformations

Researchers aiming to explore the reactivity of low-valent titanium require a reliable precursor to well-characterized Ti(III) species. Cp*₂TiCl₂ is the established starting material for the synthesis of monomeric Cp*₂TiCl, a stable 15-electron complex whose structure has been definitively solved by X-ray crystallography [1]. This compound serves as a versatile synthon for ligand exchange reactions, providing access to a library of Cp*₂TiX complexes (X = halide, amide, alkoxide, carboxylate) [1]. The analogous monomeric complex cannot be obtained from Cp₂TiCl₂, making Cp*₂TiCl₂ the indispensable choice for this line of investigation [2].

Controlled Radical Polymerization of Styrenics in the Absence of Air-Sensitive Cocatalysts

For polymer chemists investigating catalyst systems that operate without traditional Group I–III cocatalysts like MAO, Cp*₂TiCl₂ offers a viable entry point. Studies have confirmed its ability to initiate the polymerization of styrene in the absence of these additives, leading to a more controlled process with reduced termination compared to thermal polymerization [3]. This simplifies the experimental setup and may be advantageous for the synthesis of polymers with tailored molecular weight distributions or end-group fidelity [3].

Electrosynthetic Method Development Where Cp* Ligand Effects Are Desired

In the optimization of electrochemical reactions, the choice of catalyst can dramatically influence yield and selectivity. Data from an electrocarboxylation study show that substituting Cp₂TiCl₂ with Cp*₂TiCl₂ results in a 44 percentage point decrease in yield under identical conditions [4]. This quantifiable difference demonstrates that the Cp* ligand environment is not inert; it actively modulates catalytic activity. Researchers can leverage this information to fine-tune reaction outcomes by selecting Cp*₂TiCl₂ when its distinct steric and electronic profile is predicted to favor a desired pathway or suppress a side reaction [4].

Advanced Spectroscopic Characterization and Quality Control of Titanocene Catalysts

Solid-state ⁴⁷/⁴⁹Ti NMR provides a unique, compound-specific fingerprint for titanocene chlorides [5]. For academic and industrial labs involved in catalyst synthesis, heterogeneous catalyst preparation, or mechanistic studies, the ability to unambiguously identify and quantify Cp*₂TiCl₂ in complex matrices is a critical asset. The distinct NMR parameters reported for Cp*₂TiCl₂ allow for its differentiation from other closely related analogs, ensuring material identity and purity in quality control workflows and enabling advanced studies on supported catalyst speciation [5].

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